molecular formula C24H44O4 B098483 Hexyl 3-((3-pentyloxiranyl)methyl)oxiran-2-octanoate CAS No. 19434-79-8

Hexyl 3-((3-pentyloxiranyl)methyl)oxiran-2-octanoate

Cat. No. B098483
CAS RN: 19434-79-8
M. Wt: 396.6 g/mol
InChI Key: DIRXYQPNUXCLAX-UHFFFAOYSA-N
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Description

Hexyl 3-((3-pentyloxiranyl)methyl)oxiran-2-octanoate, commonly known as HPMO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. HPMO is a highly reactive compound that can be synthesized using various methods.

Mechanism of Action

The mechanism of action of HPMO is not fully understood, but it is believed to be due to its ability to react with various functional groups, including hydroxyl and carboxyl groups. HPMO has also been shown to interact with cell membranes, which may play a role in its drug delivery applications.
Biochemical and Physiological Effects:
HPMO has been shown to have low toxicity in vitro, making it a promising candidate for drug delivery applications. However, its long-term effects on human health are not yet known. HPMO has also been shown to have antimicrobial properties, which may have potential applications in the food industry.

Advantages and Limitations for Lab Experiments

One of the main advantages of HPMO is its high reactivity, which makes it a valuable building block for the synthesis of various compounds. Additionally, HPMO has low toxicity, making it a safe compound to work with in the laboratory. However, HPMO is a highly reactive compound, which can make it difficult to control its reactions. Additionally, HPMO is a relatively expensive compound, which can limit its use in large-scale experiments.

Future Directions

There are numerous future directions for the study of HPMO. One potential area of research is the development of new drug delivery systems using HPMO. Additionally, HPMO could be used as a building block for the synthesis of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of HPMO and its long-term effects on human health.
Conclusion:
In conclusion, HPMO is a highly reactive compound that has potential applications in various scientific fields, including materials science, drug delivery, and organic synthesis. HPMO can be synthesized using various methods and has low toxicity, making it a safe compound to work with in the laboratory. Further research is needed to fully understand the mechanism of action of HPMO and its potential applications in various fields.

Synthesis Methods

HPMO can be synthesized using various methods, including the epoxidation of olefins or the reaction of epoxides with carboxylic acids. One of the most common methods of synthesizing HPMO is the reaction of epichlorohydrin with octanoic acid in the presence of potassium hydroxide. The resulting product is then treated with pentanol to obtain HPMO.

Scientific Research Applications

HPMO has been extensively studied for its potential applications in various scientific fields, including materials science, drug delivery, and organic synthesis. HPMO has shown promise as a building block for the synthesis of various polymers, including polyesters and polyurethanes. Additionally, HPMO has been used as a drug delivery agent due to its ability to encapsulate hydrophobic drugs and target specific cells. HPMO has also been used in organic synthesis as a reagent for the synthesis of various compounds.

properties

CAS RN

19434-79-8

Product Name

Hexyl 3-((3-pentyloxiranyl)methyl)oxiran-2-octanoate

Molecular Formula

C24H44O4

Molecular Weight

396.6 g/mol

IUPAC Name

hexyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate

InChI

InChI=1S/C24H44O4/c1-3-5-7-14-18-26-24(25)17-13-10-8-9-12-16-21-23(28-21)19-22-20(27-22)15-11-6-4-2/h20-23H,3-19H2,1-2H3

InChI Key

DIRXYQPNUXCLAX-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)CCCCCCCC1C(O1)CC2C(O2)CCCCC

Canonical SMILES

CCCCCCOC(=O)CCCCCCCC1C(O1)CC2C(O2)CCCCC

Other CAS RN

19434-79-8

Origin of Product

United States

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